molecular formula C13H10N2O B8774185 4-imidazo[1,2-a]pyridin-8-ylPhenol

4-imidazo[1,2-a]pyridin-8-ylPhenol

Cat. No.: B8774185
M. Wt: 210.23 g/mol
InChI Key: SANSIUGTQBPEEL-UHFFFAOYSA-N
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Description

4-imidazo[1,2-a]pyridin-8-ylPhenol is a heterocyclic compound that features both imidazo[1,2-a]pyridine and phenol moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-imidazo[1,2-a]pyridin-8-ylPhenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The phenol group can be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. Catalysts such as transition metals and specific reaction conditions like temperature and pH are optimized for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-imidazo[1,2-a]pyridin-8-ylPhenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-imidazo[1,2-a]pyridin-8-ylPhenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-8-ylphenol

InChI

InChI=1S/C13H10N2O/c16-11-5-3-10(4-6-11)12-2-1-8-15-9-7-14-13(12)15/h1-9,16H

InChI Key

SANSIUGTQBPEEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxyphenylboronic acid (0.77 g), 8-bromoimidazo[1,2-a]pyridine (1.1 g), tetrakis(triphenylphosphine)palladium(0) (0.19 g), sodium carbonate (2.1 g), DME (30 ml) and water (6 ml) was heated under reflux overnight under an argon atmosphere. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) and recrystallized from ethyl acetate to give the title compound (0.88 g).
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 25 g (0.14 mol) of cyclopropyl 4-methoxyphenyl ketone with 50 g (0.73 mol) of imidazole, and heat to 200°-225° C. for 24 hr. Isolation from 200 g of silica gel using 2% methanol/methylene chloride followed by crystallization from methanol provides the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

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